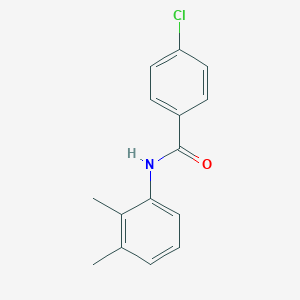

反式-4-乙酰基环己烷甲酸甲酯

描述

Synthesis Analysis

Trans-4-Methylcyclohexane isocyanate was prepared from trans-4-methylcyclohexanecarboxylic acid via acylation and Curtius rearrangement with a yield of 87% . The optimal reaction conditions are as follows: TBAB as phase transfer catalyst, tool ratio of trans-4-methylcyclohexanecarboxylic acid to sodium azide 1:1.2, and reacted for 1.5h at 70℃ in toluene .Chemical Reactions Analysis

Methyltransferases are enzymes that will in the future enable clean and green alkylation of amino and hydroxy groups as well as reactive carbon atoms . These enzymes, their cofactor SAM (S-adenosylmethionine), and the opportunities they offer for new SN2 chemistries are highlighted .科学研究应用

药物开发

研究人员专注于优化反式-4-取代环己烷甲酸的药代动力学特征,从而发现了具有强效活性和改善生物利用度的化合物。这些化合物在小鼠和豚鼠哮喘模型中显示出优异的口服疗效,表明它们作为治疗剂的潜力 (Muro 等人,2009 年)。另一项研究描述了反式-4-(N-乙酰氨基)环己醇的合成,这是一种药物中间体的关键前体,展示了该化合物在药物开发过程中的相关性 (李嘉军,2012 年)。

环境科学

研究表明,在循环填充床生物反应器中,包括反式-4-甲基-环己烷甲酸在内的环烷酸生物降解,这为处理因油砂加工而污染的水提供了见解。这项研究突出了了解环己烷甲酸衍生物生物降解性的环境应用 (Huang 等人,2012 年)。

合成化学

对源自顺式和反式-1,2,3,4-环己烷四甲酸二酐的聚酰亚胺的合成和性质进行了研究,说明了该化合物在制造具有良好热稳定性和机械性能的材料中的用途 (Fang 等人,2004 年)。另一项研究探讨了反式-4-异丙基环己烷甲酸在 Ugi 多组分缩合中的应用,证明了其在肽模拟物的非对映选择性合成中的应用 (Ramezanpour 等人,2018 年)。

作用机制

Methyltransferases use the co-substrate SAM as an electrophilic methyl donor . Several problems limiting the use of SAM as a cofactor in synthetic methylation applications need to be overcome . In this review, different classes of MTs, catalytic mechanisms of the methylation, SAM cofactor supply and regeneration, and methyl acceptor diversity are highlighted .

安全和危害

According to the safety data sheet, trans-4-Methyl-1-cyclohexanecarboxylic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear protective gloves/protective clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

属性

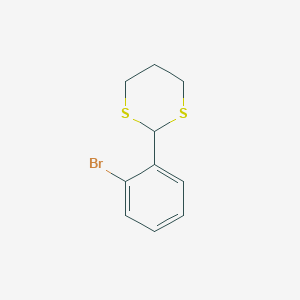

IUPAC Name |

methyl 4-acetylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h8-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKWOWXKTBIIJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC(CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[(chlorosulfonyl)methyl]benzoate](/img/structure/B171250.png)

![barium(2+);4-[(2-carboxyphenyl)diazenyl]-3-oxidonaphthalene-2,7-disulfonate](/img/structure/B171261.png)

![3-Methylfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B171267.png)